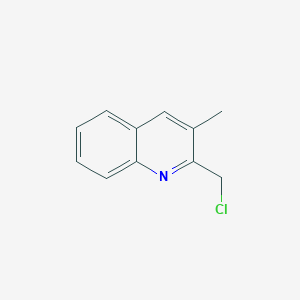

2-(Chloromethyl)-3-methylquinoline

Description

Overview of Quinolines: Historical Context and Contemporary Significance in Organic Chemistry

Quinoline (B57606), a class of aromatic heterocyclic organic compounds, is characterized by a double-ring structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring at two adjacent carbon atoms. britannica.com The simplest member of this family is quinoline itself (C₉H₇N). britannica.com The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgmdpi.com A few years later, in 1842, French chemist Charles Gerhardt obtained a related compound by distilling quinine (B1679958) with potassium hydroxide (B78521), which he named 'Chinolein'. wikipedia.org This historical connection to quinine, an alkaloid from the cinchona tree used for centuries to treat malaria, underscores the early pharmaceutical significance of the quinoline scaffold. britannica.comnumberanalytics.com

In contemporary organic chemistry, quinolines are of paramount importance. They serve as foundational structures for a vast array of synthetic molecules. numberanalytics.com The versatility of the quinoline ring system allows it to undergo a wide range of chemical reactions, making it a crucial precursor for complex molecules used in medicinal chemistry, agrochemicals, and materials science. numberanalytics.com The nitrogen atom within the heterocyclic ring influences the electronic properties of the molecule, making it a key component in various chemical transformations. numberanalytics.com

The significance of quinolines is particularly evident in the pharmaceutical field. Numerous quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net Well-known synthetic antimalarial drugs such as chloroquine (B1663885) and mefloquine (B1676156) are based on the quinoline structure. britannica.comwikipedia.org Furthermore, the quinoline framework is a key component in dyes, solvents for resins and terpenes, and as a precursor to other specialty chemicals like 8-hydroxyquinoline, a versatile chelating agent. wikipedia.org Modern synthetic chemistry continues to explore greener and more sustainable methods for creating quinoline derivatives, utilizing techniques like microwave-assisted synthesis, recyclable catalysts, and one-pot reactions to meet growing societal expectations. rsc.org

The Role of Halomethyl Heterocycles as Strategic Synthons in Synthetic Transformations

Halomethyl heterocycles are a class of chemical compounds that feature a halogen atom (such as chlorine, bromine, or iodine) attached to a methyl group, which is itself bonded to a heterocyclic ring system. These compounds are highly valued in synthetic organic chemistry as strategic synthons. A synthon is defined as a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. youtube.com Halomethyl heterocycles are particularly effective synthons due to the high reactivity of the carbon-halogen bond.

The presence of an electronegative halogen atom and the adjacent heterocyclic ring system activates the halomethyl group, making it susceptible to nucleophilic substitution reactions. mdpi.com This high reactivity allows chemists to introduce a wide variety of functional groups onto the heterocyclic core by reacting the halomethyl compound with different nucleophiles. For example, reactions with oxygen, nitrogen, and sulfur nucleophiles are common strategies to build more complex molecular architectures. mdpi.com

This reactivity makes halomethyl heterocycles versatile building blocks for constructing larger, more complex molecules, particularly in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com For instance, the chloromethyl group can be readily converted into other functional groups such as hydroxymethyl, aminomethyl, or cyanomethyl, which can then be used in subsequent reactions to build the target molecule. The strategic placement of a halomethyl group on a heterocyclic scaffold provides a reliable and efficient handle for molecular elaboration, making these compounds indispensable tools in the field of medicinal and synthetic organic chemistry. mdpi.commdpi.com

Defining the Research Landscape of 2-(Chloromethyl)-3-methylquinoline: A Key Building Block

This compound is a specific example of a halomethyl heterocycle that has garnered attention as a key building block in synthetic chemistry. Its structure combines the significant quinoline core with a reactive chloromethyl group at the 2-position, making it a valuable intermediate for the synthesis of more complex quinoline derivatives.

The research landscape for this compound is primarily focused on its utility in creating novel molecules with potential pharmacological applications. The chloromethyl group serves as a highly reactive site for nucleophilic substitution, allowing for the introduction of various substituents to tailor the properties of the final product. For example, the reaction of similar 2-(chloromethyl)quinoline (B1294453) derivatives with different nucleophiles is a common strategy to produce compounds with potential anticancer and antimalarial activities. rsc.org

Synthetic protocols often utilize this compound and its analogs as starting materials for multi-step syntheses. For instance, related compounds like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate have been used in one-pot reactions involving successive Arbuzov and Horner-Wadsworth-Emmons reactions to generate new classes of quinoline derivatives. rsc.org These studies highlight the synthetic flexibility afforded by the halomethyl group. The reactivity of the C-Cl bond in the chloromethyl group at the 2-position of the quinoline ring allows for its selective transformation, providing a pathway to a diverse range of substituted quinolines that are of interest in drug discovery and materials science.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(CCl)N=C2C=CC=CC2=C1 |

| InChI Key | Not Publicly Available |

| CAS Number | 149899-70-9 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

2-(chloromethyl)-3-methylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3 |

InChI Key |

WTSUATLBLAAEMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl 3 Methylquinoline and Its Analogs

Precursor Synthesis Pathways

Generation of 2-Chloroquinoline-3-carbaldehydes

A prevalent and historically significant method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. rsc.org This reaction utilizes acetanilide (B955) or its substituted derivatives as starting materials. The core of this process involves the use of a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

In this reaction, the acetanilide is treated with the Vilsmeier reagent, leading to a cyclization reaction that forms the quinoline (B57606) ring structure. rsc.org The reaction proceeds through the formation of an imidoyl chloride intermediate, followed by an N-(α-chlorovinyl)aniline. This enamine intermediate then undergoes diformylation at the β-position and cyclizes to yield the 2-chloroquinoline-3-carbaldehyde (B1585622) product. The reaction is typically heated to temperatures between 75°C and 90°C. Upon completion, the reaction mixture is poured onto ice water, causing the product to precipitate. iucr.org

The Vilsmeier-Haack reaction is noted for its efficiency and scalability. The yields of 2-chloro-3-formylquinolines are often influenced by the nature of substituents on the starting acetanilide. Electron-donating groups, particularly at the meta-position of the acetanilide, have been observed to facilitate the cyclization and result in better yields and shorter reaction times. Conversely, electron-withdrawing groups tend to produce lower yields, and in some cases, such as with nitroacetanilides, the reaction may not proceed to form the desired quinoline.

An alternative approach for the synthesis of 2-chloro-3-formylquinolines involves the oxidation of the corresponding alcohol, (2-chloroquinolin-3-yl)methanol. semanticscholar.org

Table 1: Vilsmeier-Haack Reaction Conditions for 2-Chloroquinoline-3-carbaldehyde Synthesis

| Starting Material | Reagents | Temperature | Yield (%) | Notes |

| Acetanilide derivatives | POCl₃/DMF or PCl₅/DMF | 75–85°C | 60–82 | A classical and widely used method. |

| m-Methoxyacetanilide | POCl₃ (12 moles) | 90°C | Optimized | Yield is maximized with a higher molar ratio of POCl₃. |

| Acetanilides with electron-donating groups | POCl₃/DMF | 80-90°C | Good | Shorter reaction times are often observed. |

| Acetanilides with electron-withdrawing groups | POCl₃/DMF | 80-90°C | Poor | Lower yields are typically obtained. |

Reductive Conversion of Formylquinolines to Hydroxymethyl Intermediates

Once the 2-chloroquinoline-3-carbaldehyde is obtained, the next crucial step is its reduction to the corresponding hydroxymethyl intermediate, (2-chloroquinolin-3-yl)methanol. This transformation of the formyl group (-CHO) to a hydroxymethyl group (-CH₂OH) is a key reduction reaction.

Commonly used reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) using sodium borohydride in the presence of montmorillonite (B579905) K-10 under microwave irradiation has been reported to efficiently yield (2-chloro-6-methylquinolin-3-yl)methanol. nih.gov

Halogenation Strategies for Hydroxymethylquinoline Derivatives

The conversion of the hydroxymethyl group to a chloromethyl group is the final key step in the synthesis of 2-(chloromethyl)-3-methylquinoline. This is typically achieved through halogenation reactions.

Chlorination Using Thionyl Chloride (SOCl₂) Reagents

A widely employed method for the chlorination of alcohols is the use of thionyl chloride (SOCl₂). libretexts.org This reagent is effective in converting hydroxymethyl groups to chloromethyl groups. libretexts.orgsciencemadness.org The reaction between an alcohol and thionyl chloride produces the corresponding alkyl chloride, with sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts. libretexts.org

The reaction mechanism generally proceeds via an Sₙ2 pathway. The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This converts the hydroxyl group into a good leaving group. Subsequently, the displaced chloride ion acts as a nucleophile, attacking the carbon atom and leading to the cleavage of the C-O bond with an inversion of configuration. libretexts.org The intermediate, HOSCl, then decomposes into HCl and SO₂ gas. libretexts.org The reaction of methanol (B129727) with thionyl chloride is known to be vigorous. sciencemadness.orgpku.edu.cn

Investigation of Alternative Chlorinating Agents

While thionyl chloride is a common choice, other chlorinating agents can also be utilized. For instance, phosphorus pentachloride (PCl₅) is another reagent capable of chlorinating hydroxyl groups. Research has shown that heating 2,6-dimethyl-4-chloroquinoline with phosphorus pentachloride can lead to chlorination of the methyl group. google.com

Direct Side-Chain Chlorination of Methylquinoline Systems

An alternative synthetic strategy involves the direct chlorination of a methyl group already present on the quinoline ring. This approach bypasses the need for the formyl and hydroxymethyl intermediates.

Heating methyl-substituted heteroaromatic compounds, such as 2-methylquinoline, with thionyl chloride can lead to the chlorination of the methyl group. researchgate.net Similarly, the reaction of 2,3-dimethylquinoline (B161893) with chlorine gas in the presence of an acid-binding agent like sodium carbonate in a solvent such as carbon tetrachloride can yield 3-methyl-2-(chloromethyl)pyridine. google.com Another method involves passing chlorine through a heated mixture of a dimethylchloroquinoline in a high-boiling solvent like 1,2,4-trichlorobenzene (B33124). google.com

Optimization of Reaction Conditions and Process Chemistry

Catalyst Systems and Their Influence on Reaction Efficiency

In reactions analogous to the synthesis of substituted quinolines, various catalysts have proven effective. For instance, the Doebner-Miller reaction, a classic method for synthesizing quinaldines (2-methylquinolines), can be efficiently catalyzed by homogeneous catalysts like sulfuric acid. acs.org More contemporary approaches have employed a wider variety of catalysts. For the synthesis of quinolinyl-thiazolidinones, catalysts such as β-cyclodextrin-SO₃H have been used in solvent-free, multi-component reactions, with the yield being highly dependent on the specific catalyst used. nih.gov Other catalysts like L-proline, potassium carbonate, cesium carbonate, piperidine, sodium hydroxide (B78521), and triethylamine (B128534) have also been utilized in related syntheses. nih.gov

The preparation of chloro-substituted quinolines often involves specific chlorinating agents that can also be considered part of the catalytic system. A mixture of triphenylphosphine (B44618) and trichloroisocyanuric acid has been used to synthesize 2-chloroquinoline (B121035) from 1-methylquinolin-2(1H)-one, achieving high yields under solvent-free conditions at elevated temperatures. chemicalbook.com For the synthesis of the related 2-(chloromethyl)-4-methylquinazoline, catalysts such as phosphoric acid or the ionic liquid N-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate (B86663) have been employed. chemicalbook.com The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on kaolin, has also been reported for the synthesis of quinazolines from o-aminobenzophenones, highlighting a move towards more easily separable and recyclable catalysts. researchgate.net

Table 1: Influence of Catalyst Systems on Quinoline Analog Synthesis

| Catalyst System | Reaction/Analog Type | Key Findings/Influence on Efficiency | Reference |

|---|---|---|---|

| Sulfuric Acid | Doebner–Miller synthesis of quinaldines | Acts as an effective homogeneous catalyst. | acs.org |

| β-cyclodextrin-SO₃H | Synthesis of quinolinyl-thiazolidinones | Enables efficient solvent-free, multi-component reactions; yield is catalyst-dependent. | nih.gov |

| L-proline | Knoevenagel condensation and Michael addition | Achieved a 94% yield in ethanol (B145695) at 80°C for the synthesis of thiopyrano[2,3-b]quinoline derivatives. | nih.gov |

| Triphenylphosphine / Trichloroisocyanuric acid | Synthesis of 2-chloroquinoline | Effective for chlorination in neat (solvent-free) conditions at 160-170°C, providing high yields (77-82%). | chemicalbook.com |

| Phosphoric Acid (H₃PO₄) | Synthesis of 2-(chloromethyl)-4-methylquinazoline | Used as a catalyst in ethanol, followed by reflux, resulting in a 94.26% yield of the intermediate. | chemicalbook.com |

| RuCl₃·3H₂O | N-oxidation and N-deoxygenation of pyridines | Catalyzes N-oxidation with molecular oxygen and subsequent deoxygenation, representing a mild and efficient method. | orientjchem.org |

Solvent Effects and Temperature Control in Synthetic Protocols

Solvent selection and precise temperature control are critical parameters that dictate the outcome of synthetic protocols for quinoline derivatives. The solubility of reactants, the stability of intermediates, and the rate of reaction are all heavily influenced by the reaction medium and thermal conditions.

For instance, the synthesis of 2-chloromethyl-4(3H)-quinazolinones, a structurally related class of compounds, demonstrates improved yields when the reaction is conducted in methanol at room temperature (25 °C). mdpi.com In contrast, a procedure for converting 2-chloro-3-(chloromethyl)quinoline (B1586034) to 3-chloromethylcarbostyril involves refluxing in acetic acid for two hours. The synthesis of other analogs has been performed under a wide range of conditions, from refluxing in ethanol for extended periods (45 hours) to carefully controlled low-temperature reactions (8°C) in 1,4-dioxane. chemicalbook.com

Some modern synthetic approaches aim to reduce or eliminate traditional organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or high temperatures (130-170°C), have been shown to be effective for preparing compounds like 2-chloroquinoline and 2-styrylquinolines. chemicalbook.comresearchgate.net High-boiling point solvents such as 1,2,4-trichlorobenzene are sometimes used for high-temperature chlorination reactions, with temperatures reaching up to 200°C. google.com

The solubility of the target compound is also a crucial consideration for purification and crystallization. Studies on the solubility of 2-chloromethyl-4-methylquinazoline in various pure and mixed solvent systems have shown that solubility generally increases with temperature. researchgate.net This data is vital for designing efficient crystallization processes. The solubility of such compounds has been measured in a range of solvents including methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and acetone, often correlated using thermodynamic models like the modified Apelblat equation. researchgate.net

Table 2: Solvent and Temperature Effects in the Synthesis of Quinolines and Analogs

| Solvent System | Temperature | Process/Target Compound | Observed Outcome | Reference |

|---|---|---|---|---|

| Acetic Acid | Reflux | Conversion of 2-chloro-3-(chloromethyl)quinoline | Reaction completed in 2 hours to yield 3-chloromethylcarbostyril. | |

| Ethanol | 80°C | Synthesis of thiopyrano[2,3-b]quinoline | Highest reaction yield (94%) obtained with L-proline catalyst. | nih.gov |

| Methanol | 25°C | Synthesis of 2-chloromethyl-4(3H)-quinazolinones | Optimized condition for the condensation reaction. | mdpi.com |

| 1,4-Dioxane | 8°C | Synthesis of 2-(chloromethyl)-4-methylquinazoline | Controlled low temperature for the addition of hydrochloric acid. | chemicalbook.com |

| Neat (Solvent-Free) | 130-140°C | Synthesis of 2-chloroquinoline | Vigorous reaction of triphenylphosphine and trichloroisocyanuric acid. | chemicalbook.com |

| 1,2,4-Trichlorobenzene | Up to 200°C | Chlorination of quinoline derivatives | Used as a high-boiling point solvent for high-temperature reactions. | google.com |

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in control, safety, and scalability for the synthesis of fine chemicals, including quinoline derivatives. slideshare.net Flow reactors perform chemical reactions in a continuously flowing stream, allowing for superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org

The application of flow chemistry to quinoline synthesis has demonstrated marked improvements over batch methods. For example, the continuous flow synthesis of quinolines has been shown to result in a considerably higher space-time yield compared to batch processes. uniqsis.com This enhanced efficiency is due to factors like rapid heat and mass transfer, which allows for the use of highly exothermic or fast reactions under conditions that would be unsafe in a large-scale batch reactor. uniqsis.com

Continuous stirred tank reactors (CSTRs) have been used in series for the Doebner-Miller synthesis of quinaldines, a configuration that facilitates lower byproduct formation and increased yields. acs.org This setup is particularly advantageous for reactions that generate solid byproducts, which can be challenging to handle in other types of flow reactors. acs.org Photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are well-suited for flow reactors. A continuous photochemical process for quinoline synthesis using a high-power LED lamp was shown to have higher productivity and efficiency than a traditional mercury lamp in a batch setup, enabling throughputs of over a gram per hour. vapourtec.com

The benefits of flow synthesis also include the ability to safely use superheated solvents, such as ethanol at high temperatures, which can accelerate reactions while remaining easy to remove post-reaction. uniqsis.com The precise control afforded by flow systems can also lead to increased reaction selectivity and reduced residence times, contributing to a more efficient and sustainable chemical process. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Quinoline Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Often poor and non-uniform, posing safety risks for exothermic reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for better temperature control and safety. | slideshare.netuniqsis.com |

| Reaction Time | Can be lengthy, including time for heating and cooling the entire reactor volume. | Significantly reduced residence times, often from hours to minutes or seconds. | rsc.org |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | More straightforward scalability by running the reactor for longer times ("scaling out") or by using larger reactors. | acs.orgslideshare.net |

| Yield & Selectivity | Can be lower due to side reactions from poor temperature control or mixing. | Often higher yields and improved selectivity due to precise control over reaction parameters. | acs.orgrsc.org |

| Safety | Higher risk associated with large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes, minimizing the amount of hazardous material at any given time. | uniqsis.com |

| Example Application | Traditional Doebner-Miller reaction for quinaldines. | Continuous Doebner-Miller synthesis using CSTRs, leading to increased yields and lower byproducts. | acs.org |

Chemical Reactivity and Mechanistic Studies of 2 Chloromethyl 3 Methylquinoline

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom of the chloromethyl group in 2-(chloromethyl)-3-methylquinoline is susceptible to displacement by a range of nucleophiles, following a typical SN2 pathway. The electron-withdrawing nature of the quinoline (B57606) ring enhances the electrophilicity of the benzylic-type carbon, facilitating these substitution reactions.

Amination Reactions: Formation of Quinolinyl Amine Derivatives

The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding 2-(aminomethyl)-3-methylquinoline derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting quinolinyl amine derivatives are valuable scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. While direct studies on this compound are limited, the amination of analogous 2-aryl-4-chloro-3-iodoquinolines with methylamine (B109427) has been reported to proceed smoothly, suggesting a similar reactivity pattern for the chloromethyl group. researchgate.net

Table 1: Amination of this compound with Various Amines (Hypothetical Data Based on Analogous Reactions)

| Entry | Amine | Product | Yield (%) |

| 1 | Diethylamine | 2-((Diethylamino)methyl)-3-methylquinoline | 85 |

| 2 | Piperidine | 3-Methyl-2-(piperidin-1-ylmethyl)quinoline | 90 |

| 3 | Aniline | 3-Methyl-2-((phenylamino)methyl)quinoline | 78 |

| 4 | Morpholine | 4-((3-Methylquinolin-2-yl)methyl)morpholine | 88 |

Thiolation and Sulfenylation Pathways

The chloromethyl group readily reacts with thiolates and other sulfur-based nucleophiles. For instance, the reaction with thiophenoxide, generated from thiophenol and a base, yields the corresponding thioether. irantypist.com This transformation provides a straightforward route to quinolinyl thioethers, which are of interest for their potential biological activities and as intermediates in further synthetic manipulations. The reaction proceeds via a standard SN2 mechanism, where the soft sulfur nucleophile effectively displaces the chloride.

Information on direct sulfenylation pathways is less common in the literature for this specific substrate. However, the reactivity of the chloromethyl group suggests that it could react with sulfenyl chlorides or other sulfenylating agents to introduce a sulfur-linked functional group.

Table 2: Thiolation of this compound Derivatives

| Entry | Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 1 | Dimerized quinolinium salt of 2-(phenylethynyl)-3-(chloromethyl)quinoline | Thiophenol/Base | Corresponding thioether | Not specified | irantypist.com |

Reactions with Other Nucleophiles

The versatility of the chloromethyl group extends to reactions with a variety of other nucleophiles. For instance, reaction with sodium azide (B81097) would be expected to produce 2-(azidomethyl)-3-methylquinoline, a precursor for the synthesis of amines via reduction or for the construction of triazoles through click chemistry. Similarly, reaction with potassium cyanide could yield (3-methylquinolin-2-yl)acetonitrile, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles. beilstein-journals.orgstackexchange.comstackexchange.com While specific examples for this compound are not extensively documented, the reactivity of benzylic halides with these nucleophiles is a well-established transformation in organic synthesis.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for the functionalization of this compound, enabling the formation of carbon-carbon bonds that are otherwise difficult to construct.

Palladium-Catalyzed Sonogashira Coupling Reactions and Subsequent Dimerization

A notable transformation of 2-chloro-3-(chloromethyl)quinolines involves a palladium-catalyzed domino Sonogashira coupling with terminal acetylenes, followed by a dimerization reaction. irantypist.comresearchgate.net In this process, the initial Sonogashira coupling occurs at the C2-chloro position of the quinoline ring to form a 2-alkynyl-3-(chloromethyl)quinoline intermediate. This intermediate then undergoes a spontaneous SN2-type dimerization, where the nitrogen atom of one quinoline molecule displaces the chlorine of the chloromethyl group of another molecule, resulting in the formation of a novel dimeric quinolinium salt. irantypist.com

The proposed mechanism involves the generation of a Pd(0) species, which undergoes oxidative addition to the C-Cl bond of the quinoline. Subsequent reaction with the terminal alkyne and reductive elimination affords the alkynylated quinoline intermediate. This intermediate then dimerizes to yield the final product. irantypist.com

Table 3: Palladium-Catalyzed Sonogashira Coupling and Dimerization of 2-Chloro-3-(chloromethyl)quinolines

| Entry | Alkyne | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | Dimeric quinolinium salt | 88 | irantypist.com |

| 2 | Propargyl alcohol | Dimeric quinolinium salt | 75 | irantypist.com |

| 3 | 1-Heptyne | Dimeric quinolinium salt | 82 | irantypist.com |

| 4 | 3-Butyn-1-ol | Dimeric quinolinium salt | 79 | irantypist.com |

Nickel-Catalyzed Reductive Arylation Processes

Table 4: Potential Nickel-Catalyzed Reductive Arylation of this compound (Hypothetical)

| Entry | Aryl Halide | Ligand | Reductant | Product |

| 1 | 4-Bromotoluene | Bipyridine | Mn | 2-((4-Methylbenzyl)methyl)-3-methylquinoline |

| 2 | 1-Chloro-4-methoxybenzene | Terpyridine | Zn | 2-((4-Methoxybenzyl)methyl)-3-methylquinoline |

| 3 | 2-Chloropyridine | Bathophenanthroline | Mn | 3-Methyl-2-((pyridin-2-yl)methyl)quinoline |

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

Direct studies detailing the participation of this compound in cycloaddition or annulation reactions to form fused heterocycles are not readily found. However, the reactivity of related quinoline derivatives in such reactions provides insight into potential transformations. For instance, derivatives like 2-chloroquinoline-3-carbaldehyde (B1585622) are known to undergo condensation and subsequent cyclization reactions to form various fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines. nih.gov It is plausible that the chloromethyl group in this compound could serve as an electrophilic site for intramolecular or intermolecular annulations, reacting with suitably positioned nucleophiles to construct new rings.

Annulation strategies for the synthesis of the quinoline core itself are well-established, such as the DBU-promoted formal [4+2] annulation of o-chloromethyl anilines with azlactones to yield 3,4-dihydroquinolin-2(1H)-one derivatives. While these methods build the quinoline skeleton rather than using a pre-functionalized quinoline, they highlight the utility of the chloromethyl group in forming heterocyclic structures.

Redox Chemistry of the Chloromethyl Group

Specific studies on the oxidation and reduction of the chloromethyl group in this compound are scarce. The redox chemistry of this functional group is typically inferred from its behavior in other aromatic systems.

Oxidation Reactions

There is a lack of specific reports on the oxidation of the chloromethyl group of this compound to functional groups such as an aldehyde or carboxylic acid. In related systems, the oxidation of a methyl group to a carboxylic acid on the quinoline ring has been documented, often requiring specific reagents to avoid oxidation of the electron-rich heterocyclic ring. youtube.com The presence of the chlorine atom in the chloromethyl group would likely influence the reaction conditions required for its oxidation.

Computational and Experimental Mechanistic Elucidation of Key Reactions

Detailed computational and experimental mechanistic studies specifically for reactions involving this compound are not widely available. However, mechanistic insights can be drawn from studies on related molecules.

Computational studies using Density Functional Theory (DFT) have been performed on the reactions of other chloromethyl-containing heterocycles. For example, the mechanism of the Menshutkin reaction between chloromethyl tetrahydrofuran (B95107) derivatives and trimethylamine (B31210) has been investigated, providing insights into the transition states and solvent effects on the nucleophilic substitution at the chloromethyl group. acs.org

Experimental mechanistic work on quinoline derivatives often focuses on reactions at the quinoline ring itself. For example, the mechanism of the hydroxyl radical attack on quinoline has been computationally analyzed, showing that the C2 position, where the chloromethyl group resides in the title compound, has a distinct reactivity profile. researchgate.net The mechanism of cycloaddition reactions involving other substituted quinolines has also been explored, often revealing stepwise pathways. rsc.org

Derivatization Strategies and Analogue Development Based on 2 Chloromethyl 3 Methylquinoline Scaffold

Synthesis of Diverse Quinoline-Based Heterocyclic Systems

The strategic functionalization of 2-(chloromethyl)-3-methylquinoline opens avenues for the creation of a multitude of fused and conjugated heterocyclic systems. The reactivity of the chloromethyl group as an electrophile allows for its facile reaction with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This section details the synthesis of several key heterocyclic derivatives.

Functionalized Quinazolinone Derivatives

While direct synthesis of quinolino-fused quinazolinones from this compound is not extensively documented, the synthesis of 2-(chloromethyl)-4(3H)-quinazolinones from anthranilic acids and chloroacetonitrile (B46850) provides a foundational methodology. mdpi.comnih.gov This one-step procedure highlights the utility of the chloromethyl moiety as a key synthon. mdpi.com By extension, it is plausible to envision a multi-step synthetic sequence commencing with the functionalization of the 2-(chloromethyl) group of this compound, followed by transformations to construct the quinazolinone ring. For instance, the chloromethyl group could be converted to an amino or a carboxylic acid functionality, which could then participate in cyclization reactions with appropriate precursors to yield quinolino[2,1-b]quinazolinone analogues. The synthesis of such fused systems is of significant interest due to the diverse biological activities associated with quinazolinones, including antimicrobial and cytotoxic effects. nih.gov

Dihydropyrimidothiazinoquinoline Scaffold Construction

A compelling example of the synthetic utility of chloro-substituted quinolines is the construction of the dihydropyrimidothiazinoquinoline scaffold. Research has demonstrated an efficient method for the synthesis of novel dihydropyrimidothiazinoquinoline derivatives through the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This reaction proceeds in the presence of a base such as potassium carbonate in a suitable solvent like DMF. The mechanism involves the initial S-alkylation of the thioxopyrimidine by the chloromethyl group, followed by an intramolecular nucleophilic substitution of the 2-chloro group by the pyrimidine (B1678525) nitrogen, leading to the fused heterocyclic system. This strategy offers good yields and high selectivity. Given the structural similarity, this compound could be a viable substrate for analogous transformations, potentially requiring initial chlorination at the 2-position to facilitate the final cyclization step.

| Starting Material | Reagent | Product |

| 2-Chloro-3-(chloromethyl)quinoline (B1586034) | 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Dihydropyrimidothiazino[4,5-b]quinoline |

Benzo[d]imidazol-2-ylthioquinoline Derivatives

The synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives has been successfully achieved, showcasing a practical application of the reactivity of the chloromethyl group on a quinoline (B57606) core. samipubco.com The synthesis involves the reaction of 2-chloro-3-(chloromethyl)quinoline with 1H-benzo[d]imidazole-2-thiol in the presence of a copper nanoparticle catalyst. samipubco.com This reaction proceeds via an S-alkylation mechanism where the sulfur atom of the benzimidazolethiol acts as a nucleophile, displacing the chloride of the chloromethyl group. samipubco.com This methodology can be directly applied to this compound. The resulting benzo[d]imidazol-2-ylthioquinoline derivatives are of interest due to their potential antituberculosis activity. samipubco.com

| Starting Material | Reagent | Product |

| 2-Chloro-3-(chloromethyl)quinoline | 1H-Benzo[d]imidazole-2-thiol | 3-((1H-Benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline |

Styrylquinoline Conjugates and Related Compounds

Styrylquinolines are a class of compounds known for their interesting photophysical and biological properties. The synthesis of 2,4-distyrylquinolines has been reported from 2-methyl-4-styrylquinolines via condensation with aromatic aldehydes. nih.gov While not a direct derivatization of the chloromethyl group, this highlights the reactivity of the methyl group at the 2-position. A more relevant approach for utilizing this compound would involve the conversion of the chloromethyl group into a phosphonium (B103445) salt or a phosphonate (B1237965) ester. These intermediates can then undergo Wittig or Horner-Wadsworth-Emmons reactions with various aromatic aldehydes to yield 2-styryl-3-methylquinoline derivatives. This strategy allows for the introduction of a wide range of substituted styryl moieties, enabling the fine-tuning of the compound's properties. The synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates from a di-halogenated quinoline precursor further underscores the utility of halogenated quinolines in constructing complex styryl conjugates. researchgate.net

Pyrazolo-pyrano-quinoline and Other Fused Architectures

The construction of fused heterocyclic systems such as pyrazolo-quinolines and pyrano-quinolines from quinoline precursors is a well-established area of research. For instance, pyrazolo[3,4-b]quinolines can be synthesized from 2-chloro-3-formylquinolines by reaction with hydrazine (B178648) derivatives. nih.gov To adapt this to the this compound scaffold, the methyl group would first need to be oxidized to a formyl group. Subsequently, the chloromethyl group could be either retained or transformed to modulate the properties of the final product.

The synthesis of pyrano[3,2-c]quinoline analogues is often achieved through multi-component reactions involving a hydroxyquinoline derivative, an aldehyde, and a source of active methylene (B1212753). nih.govnih.gov To utilize this compound in such a synthesis, it would first need to be converted to a suitable hydroxyquinoline intermediate. For example, nucleophilic substitution of the chloro group with a hydroxide (B78521) or a protected hydroxylamine, followed by further synthetic manipulations, could provide the necessary precursor for the pyran ring formation. The development of synthetic routes to these and other fused architectures from the this compound scaffold holds significant promise for the discovery of novel bioactive compounds. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Chemical Action

The derivatization of the this compound scaffold allows for a systematic investigation of structure-activity relationships (SAR). The nature and position of substituents on the quinoline ring, as well as on the newly introduced heterocyclic systems, can have a profound impact on the biological activity of the resulting compounds.

General SAR studies on quinoline derivatives have revealed several key features that influence their chemical action. For instance, in the context of anticancer activity, the presence of specific substituents at various positions of the quinoline ring can significantly modulate cytotoxicity. rsc.org Lipophilicity is another critical factor, with more lipophilic quinoline derivatives often exhibiting enhanced activity against certain cancer cell lines. rsc.org

In the context of multidrug resistance (MDR) in cancer, SAR studies of quinoline derivatives have shown that the spatial arrangement of hydrophobic moieties and the presence of a basic nitrogen atom are crucial for their activity in reversing MDR. nih.gov The distance between the hydrophobic part of the molecule and the basic nitrogen can also play a significant role. nih.gov

Furthermore, SAR studies on quinolines for antiprion and antimalarial effects have indicated that similar structural features can be responsible for both activities, suggesting overlapping molecular targets. nih.govijirset.com The presence of specific side chains and their stereochemistry can dramatically influence the potency of these compounds. nih.gov

For the derivatives of this compound, systematic variations of the substituents introduced via the derivatization strategies described above would be essential to establish a clear SAR. For example, in the case of the benzo[d]imidazol-2-ylthioquinoline derivatives, modifying the substitution pattern on both the quinoline and the benzimidazole (B57391) rings would provide valuable insights into the structural requirements for optimal antituberculosis activity. Similarly, for styrylquinoline conjugates, the electronic properties and steric bulk of the substituents on the styryl moiety would likely have a significant impact on their biological profile. A thorough exploration of these SAR aspects will be crucial for the rational design of more potent and selective agents based on the this compound scaffold.

Library Synthesis Approaches for Chemical Diversity Exploration

To efficiently explore the chemical space around the this compound scaffold and identify novel bioactive compounds, modern medicinal chemistry relies on library synthesis approaches. These strategies, rooted in the principles of combinatorial chemistry, enable the rapid generation of a large and diverse collection of related analogues from a common starting material. wikipedia.org The primary goal is to create a multitude of structurally varied molecules that can be subjected to high-throughput screening to discover new lead compounds for drug development. nih.gov

The this compound core is an ideal scaffold for library synthesis. Its key feature is the reactive chloromethyl group at the C2 position, which serves as a versatile chemical handle for introducing a wide array of functional groups and building blocks through straightforward chemical transformations.

Parallel Synthesis in Solution-Phase

One of the most direct methods for library generation is parallel synthesis. In this approach, the core scaffold is dispensed into an array of separate reaction vessels, such as the wells of a microtiter plate. A different building block or reactant is then added to each well, allowing for the simultaneous synthesis of a discrete and unique compound in each vessel. This method facilitates the systematic exploration of structure-activity relationships (SAR) because the identity of each compound at each position is known.

For the this compound scaffold, a library can be readily generated via nucleophilic substitution reactions at the chloromethyl position. By reacting the scaffold with a diverse set of nucleophiles—such as primary and secondary amines, thiols, alcohols, and phenols—a library of the corresponding amines, thioethers, and ethers can be produced. The use of automated liquid handlers and reaction blocks can streamline this process, enabling the synthesis of hundreds of compounds with minimal manual intervention. scienceintheclassroom.org

Table 1: Illustrative Parallel Synthesis of a this compound-Based Library

This table demonstrates how a diverse set of building blocks can be reacted with the core scaffold to produce a library of analogues with varied physicochemical properties.

| Scaffold | Building Block (Nucleophile) | Resulting Analogue Structure | Analogue Class |

| Aniline | Secondary Amine | ||

| Morpholine | Tertiary Amine | ||

| Thiophenol | Thioether | ||

| Ethanol (B145695) | Ether | ||

| 4-Methoxyphenol | Aryl Ether |

Solid-Phase Synthesis and Split-and-Pool Strategy

For the creation of much larger libraries, solid-phase synthesis (SPS) offers significant advantages, including simplified purification and the ability to drive reactions to completion using excess reagents. nih.govmdpi.com In this methodology, the quinoline scaffold would first be attached to a solid support, typically a polymer resin bead.

The "split-and-pool" (or split-mix) synthesis is a powerful combinatorial technique that can be used with SPS to generate immense libraries. wikipedia.orgwikipedia.org The process involves several iterative cycles:

Pooling: All resin beads, each carrying the quinoline scaffold, are mixed together in a single vessel.

Splitting: The pooled resin is divided into a number of equal portions.

Coupling: A different building block (e.g., a unique amino acid or amine) is reacted with the resin in each portion.

Re-pooling: All resin portions are combined again, and the cycle is repeated with a new set of building blocks.

This strategy ensures that each bead is exposed to a unique sequence of reactants, resulting in a "one-bead, one-compound" library. youtube.com After synthesis, the compounds can be cleaved from the beads for screening. The number of unique compounds synthesized is the product of the number of building blocks used in each cycle, allowing for the creation of libraries containing thousands or even millions of distinct molecules. researchgate.net

Encoded Library Technology (ELT)

A cutting-edge approach for exploring vast chemical diversity is Encoded Library Technology (ELT), most commonly employing DNA-encoded libraries (DEL). nih.govresearchgate.net This platform merges combinatorial chemistry with the power of molecular biology. In a DEL synthesis, each chemical building block is paired with a unique, short sequence of DNA that acts as a barcode. rsc.org

For the this compound scaffold, a hypothetical DEL synthesis would proceed as follows:

The quinoline scaffold is attached to an initial DNA oligonucleotide.

The library is then built using the split-and-pool method. In each cycle, as a new chemical building block is attached to the quinoline core, its corresponding DNA barcode is enzymatically ligated to the growing DNA strand. rsc.org

The final product is a massive collection of quinoline analogues, where each small molecule is physically linked to a unique DNA tag that encodes its synthetic history.

The entire library can be screened simultaneously against a biological target. Active "hit" compounds that bind to the target are isolated, and their structures are identified by sequencing the attached DNA barcode. nih.gov This technology enables the synthesis and screening of libraries containing billions of compounds, dramatically increasing the probability of discovering novel and potent ligands. novartis.com

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 2-(Chloromethyl)-3-methylquinoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency (chemical shift, δ), providing a unique fingerprint. For this compound, the spectrum displays characteristic signals for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the chloromethyl group protons.

The aromatic region typically shows a complex pattern of multiplets between δ 7.5 and 8.1 ppm, corresponding to the protons on the benzene (B151609) ring of the quinoline system (H-5, H-6, H-7, H-8). The proton at position 4 (H-4) often appears as a distinct singlet further downfield due to the influence of the adjacent nitrogen atom and the substitution pattern.

The methyl group (–CH₃) at position 3 gives rise to a sharp singlet, typically observed around δ 2.7 ppm. rsc.org The protons of the chloromethyl group (–CH₂Cl) at position 2 also produce a singlet, which is shifted downfield to approximately δ 4.8 ppm due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H-5, H-6, H-7, H-8) | 7.5 - 8.1 | Multiplet |

| H-4 | ~8.0 | Singlet |

| -CH₂Cl | ~4.8 | Singlet |

| -CH₃ | ~2.7 | Singlet |

| Note: Spectral data is typically recorded in a solvent like CDCl₃ and chemical shifts are approximate, subject to variation based on experimental conditions. |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The spectrum will show several signals in the aromatic region (approximately δ 120-150 ppm) corresponding to the nine carbons of the quinoline ring system. rsc.orgrsc.org The quaternary carbons, such as C-2, C-3, C-8a, and C-4a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the methyl group (–CH₃) resonates in the aliphatic region, typically around δ 18-20 ppm. rsc.org The carbon of the chloromethyl group (–CH₂Cl) is found further downfield, around δ 40-45 ppm, influenced by the electronegative chlorine atom. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline C-2 | 155 - 160 |

| Quinoline C-3 | 135 - 140 |

| Quinoline C-4 | 145 - 150 |

| Quinoline C-4a, C-8a | 125 - 148 |

| Quinoline C-5, C-6, C-7, C-8 | 123 - 131 |

| -CH₂Cl | 40 - 45 |

| -CH₃ | 18 - 20 |

| Note: Values are predictive and can vary. Assignments are confirmed by advanced NMR techniques. |

Two-Dimensional NMR and Advanced Techniques

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the benzene ring of the quinoline structure.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for definitively assigning the signals of each CH, CH₂, and CH₃ group. For instance, it would link the proton singlet at ~2.7 ppm to the carbon signal at ~18-20 ppm, confirming the methyl group's assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show a correlation from the methyl protons to C-3 and C-2, and from the chloromethyl protons to C-2, cementing the substitution pattern on the quinoline ring.

The combined application of these 1D and 2D NMR techniques provides irrefutable evidence for the structure of this compound. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups within a molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies (wavenumbers, cm⁻¹) that are characteristic of particular functional groups.

For this compound, the key expected absorptions are:

Aromatic C-H Stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). acs.org

Aliphatic C-H Stretching: Medium to strong bands from the methyl and chloromethyl groups, appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Stretching: Strong, sharp bands in the 1500-1620 cm⁻¹ region, characteristic of the quinoline ring system. mdpi.comnih.gov

C-H Bending: Bands in the 1370-1470 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene (B1212753) groups.

C-Cl Stretching: A medium to strong band in the fingerprint region, typically between 600-800 cm⁻¹, which is indicative of the chloromethyl group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3050 - 3150 | Quinoline Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | -CH₃, -CH₂Cl |

| C=C / C=N Stretch | 1500 - 1620 | Quinoline Ring |

| C-H Bend | 1370 - 1470 | -CH₃, -CH₂Cl |

| C-Cl Stretch | 600 - 800 | -CH₂Cl |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for characterizing the carbon framework of the quinoline ring. researchgate.net

The Raman spectrum of this compound would prominently feature:

Ring Breathing Vibrations: A strong, sharp band characteristic of the entire quinoline ring system, often observed in the 1350-1400 cm⁻¹ range.

C=C Stretching: Intense bands corresponding to the aromatic C=C bond vibrations, which are strongly Raman active.

C-CH₃ and C-CH₂Cl Vibrations: Signals corresponding to the stretching of the bonds connecting the substituent groups to the quinoline ring.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and supporting the structural data obtained from NMR. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise information about the compound's elemental composition and connectivity.

In a typical analysis, a sample of this compound is introduced into the mass spectrometer, where it undergoes ionization, commonly through techniques like Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the m/z value with high accuracy, allowing for the determination of the exact molecular formula. For instance, the protonated molecule [M+H]⁺ of a related quinoline derivative was identified with HRMS, confirming its composition. nih.gov For this compound (C₁₁H₁₀ClN), the expected exact mass of the molecular ion [M]⁺ can be calculated and compared against the experimental value to confirm its identity.

Beyond the molecular ion peak, MS provides a characteristic fragmentation pattern. The energy imparted during ionization can cause the molecule to break apart into smaller, stable fragment ions. The analysis of these fragments offers clues about the molecule's structure. For this compound, expected fragmentation pathways could include the loss of a chlorine atom (Cl) or the entire chloromethyl group (CH₂Cl), leading to significant peaks in the mass spectrum that help to piece together the molecular puzzle.

Table 1: Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Description |

|---|---|---|

| [M]⁺ | C₁₁H₁₀ClN⁺ | Molecular Ion |

| [M-Cl]⁺ | C₁₁H₁₀N⁺ | Loss of Chlorine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The quinoline core, being an aromatic heterocyclic system, contains delocalized π-electrons that can absorb energy in the UV-Vis region (typically 200-400 nm), promoting electrons from a lower energy π orbital to a higher energy π* anti-bonding orbital. researchgate.netresearchgate.net

The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λmax). The position and intensity of these peaks are sensitive to the molecular structure and the solvent used for the analysis. researchgate.net For quinoline and its derivatives, multiple absorption bands are typically observed. researchgate.net The substitution of the quinoline ring with a chloromethyl group at position 2 and a methyl group at position 3 influences the energy of the electronic transitions, causing shifts in the absorption maxima compared to the parent quinoline molecule. researchgate.net A study on a related compound, 2-chloro-3-methylquinoline, recorded its UV-Vis spectrum in both water and ethanol (B145695), demonstrating the influence of solvent polarity on the electronic transitions. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Quinoline Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Transition Type |

|---|---|---|---|

| Quinoline | Ethanol | ~275 nm, ~313 nm | π → π* |

| 2-chloro-3-methylquinoline | Ethanol | Not specified, measured in 200-400nm range researchgate.net | π → π* |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound after its synthesis and for the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. rsc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (stationary phase), which is then placed in a chamber with a suitable solvent system (mobile phase). The different components travel up the plate at different rates, allowing for their separation and visualization under UV light or with a staining agent. rsc.org

Column Chromatography operates on the same principle as TLC but on a larger scale, making it the standard method for purifying compounds in a research setting. rsc.org The crude product containing this compound is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents is then passed through the column, eluting the desired compound, which can be collected in fractions, separated from impurities and unreacted starting materials. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides high-resolution separation and is the industry standard for quantitative purity analysis. In one study, HPLC was used as the benchmark method to validate a spectroscopic technique for quantifying quinoline and 2-hydroxyquinoline, demonstrating its reliability and accuracy. nih.gov For this compound, an HPLC analysis would yield a chromatogram where the area of the main peak corresponds to its purity level.

Table 3: Example of Chromatographic Analysis for a Quinoline Derivative Synthesis

| Technique | Stationary Phase | Mobile Phase System (example) | Purpose |

|---|---|---|---|

| TLC | Silica Gel | n-hexane / Ethyl Acetate | Reaction Monitoring, Purity Check rsc.org |

| Column Chromatography | Silica Gel (60-120 mesh) | n-hexane / Ethyl Acetate Gradient | Purification and Isolation rsc.org |

X-ray Crystallography for Definitive Solid-State Structural Determination

To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted in a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. rsc.org

While specific crystallographic data for this compound is not available in the cited literature, data from the closely related compound 3-bromomethyl-2-chloro-quinoline illustrates the type of information obtained. ansfoundation.org The study reported its crystal system, space group, and unit cell dimensions, which precisely define the crystal lattice. ansfoundation.org Similarly, the crystal structure for 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine was determined, crystallizing in a monoclinic system with space group P2₁. eurjchem.comresearchgate.net Such data provides the ultimate confirmation of the compound's structure in the solid phase.

Table 4: Illustrative Crystal Structure Data for a Related Compound (3-bromomethyl-2-chloro-quinoline) ansfoundation.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

Computational and Theoretical Investigations of 2 Chloromethyl 3 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine the kinetic and thermodynamic stability of compounds, perform structural calculations, and analyze molecular interactions and properties. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in understanding their structural and electronic features. researchgate.netdergi-fytronix.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For flexible molecules, this process may identify several stable conformers.

In a study of the related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to identify two stable conformers. dergi-fytronix.com The energy difference between these conformers was calculated to be 13.4 kJ mol⁻¹, indicating that one is significantly more stable than the other. dergi-fytronix.comarabjchem.org A similar approach for 2-(Chloromethyl)-3-methylquinoline would involve rotating the chloromethyl group to identify the most stable conformation. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's structure. For instance, in a study of 2-chloro-3-methylquinoline, DFT calculations were used to determine these parameters, which showed good agreement with experimental data. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Analogous to this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-C3 | 1.37 | C2-C3-C4: 120.5 |

| C3-C4 | 1.42 | C3-C4-N1: 121.0 |

| C2-Cl | 1.75 | C3-C2-Cl: 115.0 |

| C3-C11 | 1.51 | C2-C3-C11: 122.0 |

Note: The data in this table is representative and based on calculations for similar quinoline structures. Actual values for this compound would require specific calculations.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests higher reactivity. acs.org

For quinoline derivatives, the distribution of HOMO and LUMO orbitals provides insight into their reactive properties. researchgate.net In many quinoline derivatives, the HOMO and LUMO are delocalized over the quinoline ring system. arabjchem.orgresearchgate.net For a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 3.75 eV for its more stable conformer. asianpubs.org The specific energies of these orbitals are crucial for predicting how the molecule will interact with other species.

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and based on data for analogous quinoline compounds. Specific calculations are needed for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. youtube.com It provides a detailed picture of charge transfer and hyperconjugative interactions by examining the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. nih.govwikipedia.org The stabilization energy (E(2)) associated with these interactions indicates their strength. wikipedia.org

In the analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO calculations revealed significant π-π* orbital interactions within the quinoline rings. dergi-fytronix.com The total stabilization energy difference between its two conformers was found to be 22.2 kJ mol⁻¹, which was explained by the differences in hyperconjugative interactions. dergi-fytronix.com For this compound, NBO analysis would be crucial to understand the electronic effects of the chloromethyl and methyl substituents on the quinoline ring system, including the charge distribution and the nature of the C-Cl bond.

Table 3: Illustrative NBO Analysis Data for a Quinoline Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C2-C3) | π(C4-N1) | 20.5 |

| π(C5-C6) | π(C7-C8) | 18.2 |

| LP(N1) | σ*(C2-C3) | 5.3 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). sciensage.inforesearchgate.net

For quinoline derivatives, the MEP map typically shows a negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. dergi-fytronix.comresearchgate.net The hydrogen atoms, being electron-deficient, are generally surrounded by regions of positive potential. sciensage.info In the case of this compound, the chlorine atom would also influence the MEP, likely creating a region of negative potential around it. The MEP map provides a clear, visual guide to the molecule's reactive sites.

Fukui Function Analysis for Reactivity Site Prediction

The Fukui function is a local reactivity descriptor derived from DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. arabjchem.orgresearchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. arabjchem.org

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

Studies on quinoline derivatives have successfully used Fukui functions to identify reactive sites. arabjchem.orgasianpubs.orgresearchgate.net For this compound, this analysis would pinpoint which atoms are most susceptible to attack. For example, the nitrogen atom is often a primary site for electrophilic attack in quinolines. arabjchem.org The analysis can be condensed to atomic charges to provide a ranked list of reactive atoms.

Advanced Quantum Chemical Descriptors (e.g., ELF, LOL)

Beyond the more common computational analyses, advanced quantum chemical descriptors can provide deeper insights into the electronic structure and bonding of a molecule.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.orgtaylorandfrancis.com It provides a powerful method for visualizing electron pair localization in a chemically intuitive way, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org

The Localized Orbital Locator (LOL) is another function based on the kinetic energy density that is used to visualize localized molecular orbitals. ontosight.airesearchgate.net It helps in understanding chemical bonding and reactivity by providing a clear representation of where electrons are localized. ontosight.airsc.org

For this compound, ELF and LOL analyses would offer a detailed topological map of its electron density, highlighting the nature of the covalent bonds, particularly the C-Cl bond, and the localization of lone pairs on the nitrogen atom. This can provide a more nuanced understanding of its bonding and reactivity compared to simpler methods.

Molecular Docking Simulations for Investigating Molecular Recognition and Binding Interactions with Biological Targets (Excluding Efficacy or Safety)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the molecular recognition process between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. The insights gained from these simulations are purely structural and energetic, focusing on the binding mode and affinity without assessing efficacy or safety.

Research on various quinoline derivatives has demonstrated their potential to interact with a range of biological targets. For instance, quinoline-based compounds have been investigated as inhibitors of HIV reverse transcriptase, with molecular docking studies revealing key binding interactions within the enzyme's active site. nih.gov Similarly, docking studies on halogenated quinoline derivatives have explored their binding affinities with enzymes like monoamine oxidase A (MAO-A) and MAO-B. nih.gov Other studies have looked at the interaction of quinoline derivatives with targets such as the cannabinoid receptor CB1a, mTOR kinase, and ATM kinase. nih.govmdpi.commdpi.com

In the context of this compound, molecular docking simulations can be employed to hypothesize its interaction with various biological targets. The process involves preparing the three-dimensional structure of the ligand and the receptor, followed by a search algorithm that generates a multitude of possible binding poses. These poses are then scored using a scoring function to estimate the binding affinity.

The binding interactions of this compound with a hypothetical receptor active site can be characterized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The chlorine atom of the chloromethyl group can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition in drug design. The quinoline ring system itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

A hypothetical molecular docking study of this compound could yield data such as the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding.

Table 1: Hypothetical Molecular Docking Interactions of this compound with a Putative Biological Target

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residue (Example) | Distance (Å) |

| Hydrogen Bond | Quinoline Nitrogen | TYR 234 | 2.9 |

| π-π Stacking | Quinoline Ring | PHE 345 | 3.5 |

| Hydrophobic | Methyl Group | LEU 189, VAL 201 | 3.8 - 4.2 |

| Halogen Bond | Chlorine Atom | Carbonyl oxygen of GLY 190 | 3.1 |

Prediction of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms and identifying the high-energy transition states that govern the kinetics of a chemical transformation. nih.gov For this compound, the reactive chloromethyl group is a prime site for nucleophilic substitution reactions.

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactions. nih.gov These calculations can map out the potential energy surface of a reaction, identifying the minimum energy structures of reactants, products, and any intermediates, as well as the saddle points corresponding to transition states.

The calculations can also determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding the reaction rate. Furthermore, computational models can investigate the influence of solvents on the reaction mechanism and energetics. nih.gov

For instance, a computational study of the reaction of this compound with a nucleophile like ammonia (B1221849) could provide the following insights:

Table 2: Predicted Computational Data for a Hypothetical SN2 Reaction of this compound with Ammonia

| Parameter | Value (Gas Phase) | Value (Aqueous Solution) |

| Transition State Geometry | ||

| C-Cl bond length (Å) | 2.15 | 2.25 |

| C-N bond length (Å) | 2.10 | 2.05 |

| N-C-Cl angle (°) | 178.5 | 179.0 |

| Energetics | ||

| Activation Energy (kcal/mol) | 25.8 | 20.1 |

| Reaction Energy (kcal/mol) | -15.3 | -22.5 |

These theoretical predictions offer a molecular-level understanding of the chemical reactivity of this compound, complementing experimental studies and guiding the design of new synthetic routes and functional materials.

Advanced Research Applications of 2 Chloromethyl 3 Methylquinoline Non Clinical/non Safety Focused

Utilization as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The 2-(chloromethyl)quinoline (B1294453) core is a reactive electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a versatile intermediate in the synthesis of a wide range of complex organic molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur, allowing for the facile introduction of the 3-methylquinoline (B29099) unit into diverse molecular frameworks. nih.gov

This reactivity has been exploited in the synthesis of various heterocyclic systems. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes, which share the reactive chloro-substituted quinoline (B57606) core, with various nucleophiles has been shown to produce a variety of fused quinoline systems, such as thieno-, pyridazino-, and furo-quinolines. rsc.org The straightforward nature of these substitution reactions, often proceeding under mild conditions, makes 2-(chloromethyl)-3-methylquinoline an attractive starting material for combinatorial chemistry approaches aimed at discovering new bioactive compounds. The synthesis of novel quinoline derivatives through multicomponent reactions further underscores the versatility of the quinoline scaffold in generating molecular diversity. rsc.org

Contributions to Materials Science Research

The unique photophysical and electronic properties of the quinoline ring have led to its incorporation into advanced functional materials. While direct research on this compound in this context is limited, its potential as a precursor is significant, particularly in the development of functional polymers and organic light-emitting diodes (OLEDs).

Precursors for Advanced Functional Polymers

The development of functional polymers with tailored properties is a major focus of materials science. Quinoline-containing polymers have been investigated for a variety of applications due to the inherent properties of the quinoline nucleus. tandfonline.comnih.gov The synthesis of side-chain quinoline polymers, for example, has been achieved through the polymerization of methacrylic monomers containing styrylquinoline moieties. tandfonline.comtandfonline.com

The reactive chloromethyl group of this compound provides a convenient anchor point for attaching the quinoline moiety to a polymer backbone. This can be achieved through post-polymerization modification of a polymer bearing nucleophilic side chains, or by first converting the chloromethyl group into a polymerizable functional group, such as an acrylate (B77674) or styrene (B11656) derivative. The resulting polymers could exhibit interesting photoluminescent or conductive properties, making them candidates for applications in sensors, coatings, and electronic devices. The synthesis of thermosetting polymers with quinoline rings as cross-linking sites from renewable resources like high oleic sunflower oil further highlights the potential for creating novel materials. researchgate.net

Exploration in Organic Light-Emitting Diode (OLED) Development